![molecular formula C15H17FN2O3 B2458496 N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide CAS No. 2200169-32-8](/img/structure/B2458496.png)
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide, also known as FXV673, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FXV673 is a small molecule inhibitor that targets the enzyme poly (ADP-ribose) polymerase (PARP) and has shown promising results in pre-clinical studies.
Mécanisme D'action
PARP is an enzyme that plays a crucial role in DNA repair. Inhibition of PARP by N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide leads to the accumulation of DNA damage and ultimately results in cell death. This mechanism of action has been exploited in cancer therapy, where the combination of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide and chemotherapy or radiation therapy has shown to be more effective than either treatment alone.
Biochemical and Physiological Effects:
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide has been shown to induce cell death in cancer cells by inhibiting PARP. In addition, N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide has also been shown to have neuroprotective effects in pre-clinical studies, suggesting its potential use in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide has several advantages as a research tool, including its small size, high potency, and selectivity for PARP. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide. One direction is to investigate its use in combination with other therapies, such as immunotherapy, to enhance the efficacy of cancer treatment. Another direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide to minimize toxicity and maximize efficacy.
Méthodes De Synthèse
The synthesis of N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide involves a multi-step process that includes the reaction of 4-fluoro-3-nitroaniline with propionyl chloride to form 4-fluoro-3-(propionylamino)aniline. This intermediate is then reacted with oxalyl chloride to form N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide.
Applications De Recherche Scientifique
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. The inhibition of PARP by N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
N-[4-fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-2-14(19)18-13-8-11(5-6-12(13)16)17-15(20)10-4-3-7-21-9-10/h2,5-6,8,10H,1,3-4,7,9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMJWOSWLIUZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2CCCOC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-fluoro-3-(prop-2-enamido)phenyl]oxane-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.